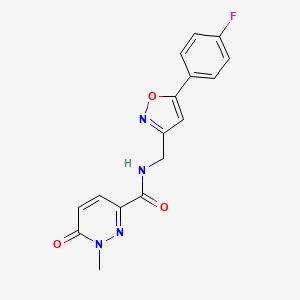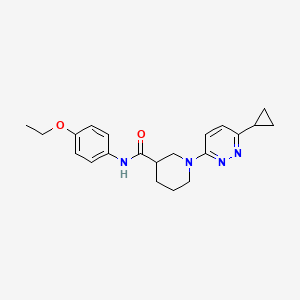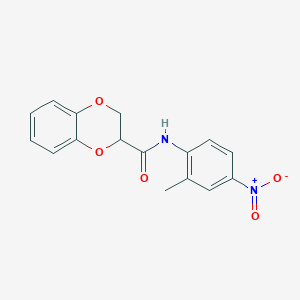
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone (referred to as MTPM) is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonylpiperazine derivatives and has been found to possess promising pharmacological properties. In
作用機序
MTPM exerts its antitumor activity by inhibiting the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. MTPM has been found to selectively inhibit the activity of the PI3Kα isoform, which is frequently mutated in various types of cancer.
Biochemical and Physiological Effects
MTPM has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. MTPM has been found to have low toxicity towards normal cells and does not affect the viability of non-cancerous cells.
実験室実験の利点と制限
MTPM has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, low toxicity towards normal cells, and ability to induce apoptosis and cell cycle arrest. However, MTPM has some limitations, including its low solubility in water and its instability in aqueous solutions.
将来の方向性
Future research on MTPM could focus on improving its solubility and stability, exploring its potential as a therapeutic agent for other diseases, and investigating its combination with other anticancer drugs for synergistic effects. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying the antitumor activity of MTPM and to identify potential biomarkers for patient selection and monitoring of treatment response.
Conclusion
MTPM is a promising chemical compound with potent antitumor activity and selective inhibition of the PI3Kα isoform. Its ability to induce apoptosis and cell cycle arrest in cancer cells, along with its low toxicity towards normal cells, make it a promising candidate for further development as a therapeutic agent. Future research on MTPM could lead to the development of new treatments for cancer and other diseases.
合成法
MTPM can be synthesized through a multistep process involving the reaction of mesitylene with chlorosulfonyl isocyanate to obtain mesitylsulfonylisocyanate. This is followed by the reaction of mesitylsulfonylisocyanate with piperazine to obtain the mesitylsulfonylpiperazine intermediate. The final step involves the reaction of mesitylsulfonylpiperazine with thiophene-2-carboxylic acid to obtain MTPM.
科学的研究の応用
MTPM has been found to possess potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MTPM has been found to be effective in suppressing tumor growth in vivo in animal models.
特性
IUPAC Name |
thiophen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTAGSUKUUIVFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2367121.png)
![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)
methanone](/img/structure/B2367132.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)
